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Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of Fluralaner, a potent isoxazoline-based insecticide and acaricide. The synthesis commences

with the key starting material, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and proceeds

through the formation of a critical isoxazoline intermediate, which is subsequently coupled with

a benzamide moiety to yield the final product. This guide is intended for researchers and

professionals in the fields of medicinal chemistry, process development, and drug discovery,

offering a comprehensive resource for the laboratory-scale synthesis of Fluralaner.

Introduction
Fluralaner is a systemic insecticide and acaricide that exhibits a broad spectrum of activity

against various ectoparasites, including fleas and ticks.[1] Its unique mode of action involves

the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-

glutamate-gated chloride channels (GluCls) in arthropods.[2][3][4][5][6] This mechanism

disrupts the normal functioning of the insect nervous system, leading to paralysis and death.[7]
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The synthesis of Fluralaner has been a subject of significant interest, with various routes

developed to access this complex molecule. This document focuses on a synthetic pathway

that utilizes 3',5'-Dichloro-2,2,2-trifluoroacetophenone as a key building block.[1][8][9]

Synthesis Overview
The synthesis of Fluralaner from 3',5'-Dichloro-2,2,2-trifluoroacetophenone can be broadly

divided into two main stages:

Formation of the Isoxazoline Core: This involves the condensation of 3',5'-Dichloro-2,2,2-
trifluoroacetophenone with a substituted acetophenone to form a chalcone-like

intermediate, which then undergoes cyclization with hydroxylamine to yield the key

isoxazoline intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-

yl)-2-methylbenzoic acid.

Amide Coupling to Yield Fluralaner: The isoxazoline intermediate is then coupled with 2-

amino-N-(2,2,2-trifluoroethyl)acetamide to form the final Fluralaner product.[1]

Experimental Protocols
Part 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-
(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-
methylbenzoic acid (Intermediate I)
This protocol is based on a synthetic route starting from 2-fluorotoluene, which is converted to

4-acetyl-2-methylbenzoic acid. This is then condensed with 3',5'-dichloro-2,2,2-
trifluoroacetophenone.[1]

Step 1a: Synthesis of 4-acetyl-2-methylbenzoic acid

Materials: 2-fluorotoluene, acetyl chloride, aluminum chloride, sodium cyanide, sodium

hydroxide.

Procedure:

Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and a Lewis

acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.
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The resulting product is then subjected to a nucleophilic aromatic substitution with a

cyanide source (e.g., sodium cyanide) to replace the fluorine atom.

Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide)

affords 4-acetyl-2-methylbenzoic acid.

Step 1b: Condensation and Cyclization to form Intermediate I

Materials: 4-acetyl-2-methylbenzoic acid, 3',5'-dichloro-2,2,2-trifluoroacetophenone,

triethylamine, a suitable dehydrating agent, and hydroxylamine.

Procedure:

In a suitable solvent, dissolve 4-acetyl-2-methylbenzoic acid and 3',5'-dichloro-2,2,2-
trifluoroacetophenone.

Add a base, such as triethylamine, to catalyze the condensation reaction.[1]

The resulting intermediate is then dehydrated and cyclized in the presence of

hydroxylamine to form the isoxazoline ring structure of Intermediate I.[1]

Part 2: Synthesis of 2-amino-N-(2,2,2-
trifluoroethyl)acetamide (Intermediate II)
There are two primary routes for the synthesis of this intermediate.[1]

Route A: From Glycine

Materials: Glycine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, N,N'-

carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), 2,2,2-trifluoroethylamine,

hydrogen chloride.

Procedure:

Protect the amino group of glycine with a Boc group using Boc₂O in the presence of

sodium hydroxide to yield 2-(tert-butoxycarbonylamino)acetic acid.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b156584?utm_src=pdf-body
https://www.benchchem.com/product/b156584?utm_src=pdf-body
https://www.benchchem.com/product/b156584?utm_src=pdf-body
https://wap.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://wap.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://wap.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://wap.guidechem.com/question/what-are-the-synthesis-routes--id127445.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activate the carboxylic acid with CDI and DMAP, followed by reaction with 2,2,2-

trifluoroethylamine to form the amide.[1]

Deprotect the Boc group using hydrogen chloride to yield Intermediate II.[1]

Route B: From 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

Materials: 2,2,2-trifluoroethylamine, chloroacetyl chloride, potassium carbonate, o-phthaloyl

hydrazide, sodium methoxide, hydrazine hydrate.

Procedure:

React 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of potassium

carbonate to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1]

This intermediate then reacts with o-phthaloyl hydrazide in the presence of sodium

methoxide.[1]

Finally, hydrolysis with hydrazine hydrate yields the desired 2-amino-N-(2,2,2-

trifluoroethyl)acetamide.[1]

Part 3: Final Amide Coupling to Synthesize Fluralaner
Materials: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-

methylbenzoic acid (Intermediate I), 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

(Intermediate II), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-

dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA), dichloromethane.

Procedure:

Dissolve Intermediate I in a suitable organic solvent such as dichloromethane or isopropyl

acetate.[7][10]

Cool the reaction mixture to 0-10°C.[10]

Add the coupling agent EDC-HCl and the catalyst DMAP to the reaction mixture.[7][10]

Add Intermediate II hydrochloride salt to the mixture.[10]
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Slowly add a base, such as diisopropylethylamine, to the reaction mixture while

maintaining the temperature between 0-10°C.[10]

Allow the reaction to warm to room temperature (20-35°C) and stir for 4-6 hours.[10]

Upon completion, the reaction mixture is worked up by washing with water and brine.[10]

The organic layer is then treated with activated carbon and silica gel to remove impurities.

[10]

The solvent is removed under reduced pressure to yield crude Fluralaner.

Purification of Fluralaner
Materials: Crude Fluralaner, methanol, activated carbon.

Procedure:

Charge a round-bottom flask with crude Fluralaner and methanol (approximately 3 mL of

methanol per gram of crude product).[10]

Heat the mixture to 60-65°C and stir until the solid dissolves.[10]

Add activated carbon (approximately 0.1 g per gram of crude product) and stir for 30-40

minutes at 60-65°C.[10]

Filter the hot solution to remove the activated carbon.

Cool the filtrate to 0-10°C and stir for 2-4 hours to induce crystallization.[10]

Filter the solid, wash with cold methanol, and dry under vacuum to obtain pure Fluralaner.

[10]
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Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.
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Caption: Synthetic route to Fluralaner from key intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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